molecular formula C10H16N2O2 B2653941 4-[2-(propan-2-yl)-1H-imidazol-1-yl]oxolan-3-ol CAS No. 1864208-09-2

4-[2-(propan-2-yl)-1H-imidazol-1-yl]oxolan-3-ol

Cat. No.: B2653941
CAS No.: 1864208-09-2
M. Wt: 196.25
InChI Key: KUACLYJQEWHOFB-UHFFFAOYSA-N
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Description

4-[2-(propan-2-yl)-1H-imidazol-1-yl]oxolan-3-ol is a compound that features an imidazole ring and an oxolane ring. Imidazole is a five-membered heterocyclic moiety that possesses three carbon atoms, two nitrogen atoms, four hydrogen atoms, and two double bonds. This compound is known for its broad range of chemical and biological properties, making it an important synthon in the development of new drugs .

Chemical Reactions Analysis

Types of Reactions

4-[2-(propan-2-yl)-1H-imidazol-1-yl]oxolan-3-ol undergoes various types of chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.

    Reduction: Reduction reactions can convert imidazole derivatives to their corresponding amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms of the imidazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and alkyl halides for substitution reactions. The reaction conditions typically involve mild temperatures and neutral to slightly acidic pH levels .

Major Products Formed

The major products formed from these reactions include imidazole N-oxides, amines, and substituted imidazole derivatives. These products are often used as intermediates in the synthesis of pharmaceuticals and other biologically active compounds .

Scientific Research Applications

4-[2-(propan-2-yl)-1H-imidazol-1-yl]oxolan-3-ol has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-[2-(propan-2-yl)-1H-imidazol-1-yl]oxolan-3-ol involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of enzyme activity or the activation of specific signaling pathways, resulting in the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other imidazole derivatives such as:

    Clemizole: An antihistaminic agent.

    Etonitazene: An analgesic.

    Omeprazole: An antiulcer agent.

    Metronidazole: A bactericidal agent.

Uniqueness

What sets 4-[2-(propan-2-yl)-1H-imidazol-1-yl]oxolan-3-ol apart from these similar compounds is its unique combination of an imidazole ring and an oxolane ring. This structural feature provides it with a distinct set of chemical and biological properties, making it a valuable compound for various scientific and industrial applications .

Properties

IUPAC Name

4-(2-propan-2-ylimidazol-1-yl)oxolan-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O2/c1-7(2)10-11-3-4-12(10)8-5-14-6-9(8)13/h3-4,7-9,13H,5-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUACLYJQEWHOFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC=CN1C2COCC2O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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